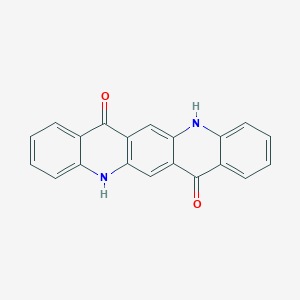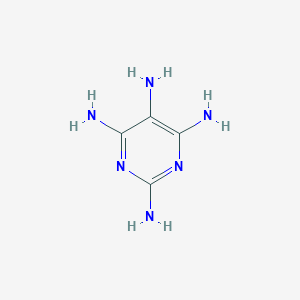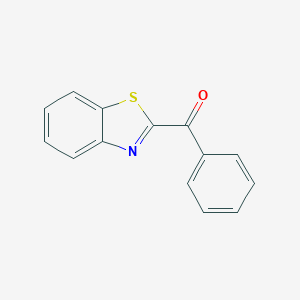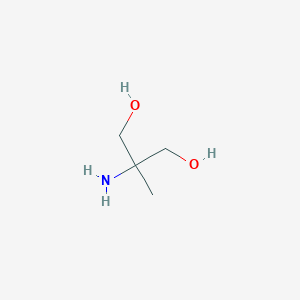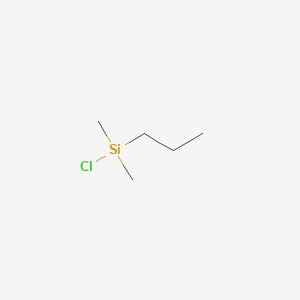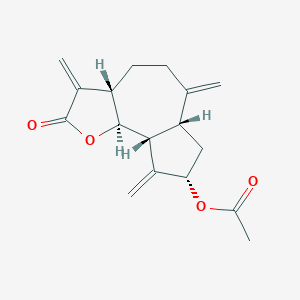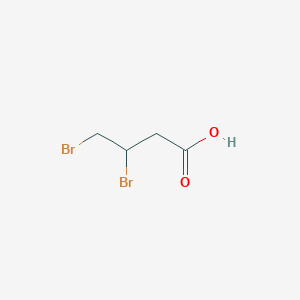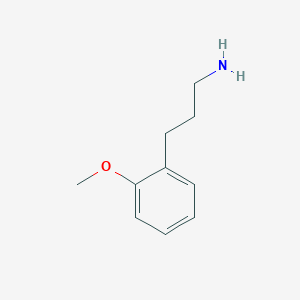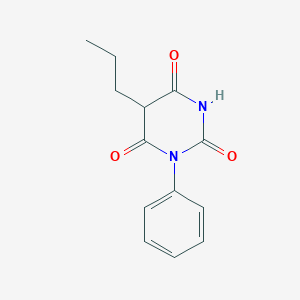![molecular formula C10H19N B094333 3-Azaspiro[5.5]undecane CAS No. 180-44-9](/img/structure/B94333.png)
3-Azaspiro[5.5]undecane
Overview
Description
3-Azaspiro[5.5]undecane is a spirocyclic compound with the molecular formula C₁₀H₁₉N. It features a unique structure where a nitrogen atom is incorporated into a spirocyclic framework, making it an interesting subject for chemical research and applications .
Mechanism of Action
Target of Action
3-Azaspiro[5.5]undecane is a complex molecule with a unique structure The primary targets of 3-Azaspiro[5Related compounds, such as 3,9-diazaspiro[55]undecane derivatives, have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .
Mode of Action
The mode of action of 3-Azaspiro[5The molecule’s unique structure, which includes a spirane skeleton, allows it to exhibit intriguing conformational and configurational aspects . The flipping of the six-membered rings transforms one enantiomer into another, a process known as enantiomeric inversion . This could potentially influence its interaction with its targets.
Pharmacokinetics
The pharmacokinetic properties of 3-Azaspiro[5Related compounds have shown low cellular membrane permeability , which could potentially impact the bioavailability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azaspiro[5.5]undecane typically involves the reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile in the presence of potassium hydroxide or sodium ethylate in ethanol. This reaction yields 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, which can be further reacted with primary amines and formaldehyde to form various derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Azaspiro[5.5]undecane undergoes several types of chemical reactions, including:
Aminomethylation: Reaction with primary amines and formaldehyde to form alkyl derivatives.
Oxidation and Reduction: These reactions can modify the functional groups attached to the spirocyclic framework.
Substitution Reactions: Commonly involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Aminomethylation: Primary amines and formaldehyde in boiling ethanol.
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products: The major products formed from these reactions are various substituted derivatives of this compound, which can have different functional groups attached to the spirocyclic framework.
Scientific Research Applications
3-Azaspiro[5.5]undecane has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Contains an oxygen atom in the spirocyclic framework and has shown significant biological activity.
3,9-Disubstituted-spiro[5.5]undecane: Features additional substituents on the spirocyclic framework, leading to different chemical and biological properties.
Uniqueness: 3-Azaspiro[5.5]undecane is unique due to its nitrogen-containing spirocyclic structure, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown promising results in various fields, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-4-10(5-3-1)6-8-11-9-7-10/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZKZVQBLDHKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347214 | |
| Record name | 3-Azaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-01-5, 180-44-9 | |
| Record name | 3-Azaspiro(5.5)undecane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Azaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-azaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activities have been reported for 3-azaspiro[5.5]undecane derivatives?
A1: this compound derivatives have shown promising biological activities, including antitumor [, ], antiarthritic [], and immunosuppressive activity []. Some derivatives have also been identified as glycoprotein IIb-IIIa antagonists [], suggesting potential applications in preventing blood clot formation. Additionally, certain derivatives exhibit anticonvulsant properties, with some showing activity against both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures [].
Q2: What is the structure-activity relationship (SAR) observed for antiarthritic and immunosuppressive activity in this compound derivatives?
A2: Research indicates that silicon and carbon analogs of the germanium-containing Spirogermanium (an antiarthritic and immunosuppressive agent) retain significant antiarthritic and immunosuppressive activity []. Notably, the 8,8-dipropyl (carbon) analog exhibited particularly high activity. Further studies on 8,8-dipropyl analogs with varying amine substituents revealed that many maintained comparable activity levels, suggesting a link between these structural features and the observed pharmacological effects [].
Q3: How do this compound derivatives interact with their biological targets?
A3: While specific interaction mechanisms vary depending on the target and derivative structure, one study focusing on glycoprotein IIb-IIIa antagonists revealed that potent this compound-based inhibitors acted as non-peptide RGD mimics []. These molecules likely exert their inhibitory effect by competing with natural ligands for binding to the glycoprotein IIb-IIIa receptor, preventing platelet aggregation.
Q4: What synthetic routes are commonly employed for preparing this compound derivatives?
A5: Various synthetic approaches have been reported for constructing the this compound framework. One method involves reacting 3-oxaspiro[5.5]undecane-2.4-dione with diverse amino compounds to yield N-substituted this compound-2,4-diones []. Other strategies include utilizing 4,4-dimethylcyclohexanone as a starting material for synthesizing specific derivatives, such as N-(3-dimethylaminopropyl)-9,9-dimethyl-3-azaspiro[5.5]undecane []. Additionally, iron-mediated diastereoselective spiroannulations of arylamines offer a route to either 1-aza- or 3-azaspiro(5.5)undecanes, depending on the reaction conditions [].
Q5: Are there any reported crystal structures for this compound derivatives?
A6: Yes, the crystal structure of 3-Azaspiro[5.5]undecane-2,4-dione has been determined []. The study revealed that the cyclohexane ring adopts a chair conformation, while the piperidine ring exists in an envelope conformation. Furthermore, the crystal packing is stabilized by hydrogen-bonded dimers formed through N—H⋯O interactions and van der Waals forces [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


